BenchChemオンラインストアへようこそ!

N-(3-Propylcarbamoyloxirane-2-Carbonyl)-Isoleucyl-Proline

cathepsin B inhibitor cysteine protease selectivity epoxysuccinyl peptide

N-(3‑Propylcarbamoyloxirane‑2‑carbonyl)‑isoleucyl‑proline (CAS 134448‑10‑5), universally designated CA‑074, is a synthetic epoxysuccinyl peptide that functions as a potent, irreversible inhibitor of the lysosomal cysteine protease cathepsin B [REFS‑1]. It was developed by rational modification of the natural product E‑64 to exploit the unique dipeptidyl‑carboxypeptidase activity of cathepsin B, thereby achieving exceptional selectivity over the closely related cathepsins H and L [REFS‑1].

Molecular Formula C18H31N3O6
Molecular Weight 385.5 g/mol
CAS No. 134448-10-5
Cat. No. B1668190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Propylcarbamoyloxirane-2-Carbonyl)-Isoleucyl-Proline
CAS134448-10-5
Synonyms1-((S)-3-methyl-2-(((2S,3S)-3-propylcarbamoyl-oxiranecarbonyl)-amino)-pentanoyl)-pyrrolidine-2-carboxylic acid
CA 074
CA-074
N-(3-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline
nPrHN-(2S,3S)-tEps-Ile-Pro-OH
Molecular FormulaC18H31N3O6
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C18H31N3O6/c1-4-8-19-16(24)13(22)10-14(23)20-15(11(3)5-2)17(25)21-9-6-7-12(21)18(26)27/h11-13,15,22H,4-10H2,1-3H3,(H,19,24)(H,20,23)(H,26,27)/t11-,12-,13-,15-/m0/s1
InChIKeyUDNIFTKCMDIXFC-ABHRYQDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(3-Propylcarbamoyloxirane-2-Carbonyl)-Isoleucyl-Proline (CA‑074) – High‑Selectivity Cathepsin B Inhibitor for Research and Industrial Procurement


N-(3‑Propylcarbamoyloxirane‑2‑carbonyl)‑isoleucyl‑proline (CAS 134448‑10‑5), universally designated CA‑074, is a synthetic epoxysuccinyl peptide that functions as a potent, irreversible inhibitor of the lysosomal cysteine protease cathepsin B [REFS‑1]. It was developed by rational modification of the natural product E‑64 to exploit the unique dipeptidyl‑carboxypeptidase activity of cathepsin B, thereby achieving exceptional selectivity over the closely related cathepsins H and L [REFS‑1]. The compound has a molecular weight of 383.44 g mol⁻¹, is supplied as a colourless to white solid (≥98 % purity by HPLC), and is soluble in DMSO (≥10 mg mL⁻¹) and methanol [REFS‑2].

Why CA‑074 Cannot Be Replaced by Generic Cathepsin B Inhibitors or Other E‑64 Derivatives in Critical Workflows


CA‑074 belongs to the epoxysuccinyl peptide family that includes the broad‑spectrum cysteine‑protease inhibitor E‑64, the cell‑permeable methyl ester CA‑074Me, and the related analogue CA‑030. Despite their structural kinship, these compounds display fundamentally different selectivity profiles, pH‑dependence, and cellular permeability characteristics that preclude simple substitution without compromising experimental validity [REFS‑1][REFS‑2]. E‑64 inhibits cathepsins B, H and L with essentially equivalent potency and therefore cannot attribute a phenotype to cathepsin B alone [REFS‑1]. The methyl ester CA‑074Me loses cathepsin‑B selectivity within living cells, inactivating both cathepsin B and cathepsin L, while the parent CA‑074 maintains strict specificity for cathepsin B [REFS‑2]. Moreover, CA‑030, which appears selective in vitro, fails to retain that selectivity after systemic administration [REFS‑1]. The quantitative evidence below establishes that only CA‑074 delivers the requisite combination of potency, intra‑family selectivity, and compartment‑specific inhibition needed for unambiguous target‑validation studies, in‑vivo pharmacology, and industrial assay development.

CA‑074 (CAS 134448‑10‑5) – Quantitative Comparator Evidence for Procurement Decisions


10 000‑ to 30 000‑Fold Selectivity for Cathepsin B Versus Cathepsins H and L, Contrasting with the Broad‑Spectrum Parent E‑64

CA‑074 inhibits purified rat cathepsin B with a Ki of 2–5 nM, whereas its initial Ki values for cathepsins H and L are 40–200 μM [REFS‑1]. This yields a selectivity ratio of 10 000‑ to 30 000‑fold for cathepsin B over cathepsins H and L [REFS‑1]. In contrast, the parent compound E‑64 inactivates cathepsins B, H and L with comparable second‑order rate constants, exhibiting no meaningful intra‑family discrimination [REFS‑2].

cathepsin B inhibitor cysteine protease selectivity epoxysuccinyl peptide

Selective Inactivation of Intracellular Cathepsin B but Not Cathepsin L in Living Cells, in Contrast to the Methyl Ester CA‑074Me

In cultured murine fibroblasts, exposure to CA‑074 (1 μM, 3 h) leads to selective inactivation of endogenous cathepsin B, while intracellular cathepsin L activity remains fully preserved [REFS‑1]. Under identical conditions, the cell‑permeable methyl ester CA‑074Me inactivates both cathepsin B and cathepsin L, demonstrating a loss of isozyme discrimination within living cells [REFS‑1].

intracellular cathepsin selectivity CA‑074Me comparison live‑cell inhibitor specificity

120‑Fold Higher Inhibitory Potency at Lysosomal pH 4.6 Versus Neutral pH 7.2 – a Property Lost Upon C‑Terminal Methylation

CA‑074 inhibits recombinant human cathepsin B with an IC₅₀ of 6 nM at pH 4.6, compared with 723 nM at pH 7.2, representing a 120‑fold loss of potency under neutral conditions [REFS‑1]. Methylation of the C‑terminal proline carboxylate (CA‑074Me) abolishes this pH‑dependence: IC₅₀ values are 8 970 nM at pH 4.6 and 7 560 nM at pH 7.2, with essentially no pH preference (ratio ≈ 0.84) [REFS‑1].

pH‑dependent inhibition lysosomal cathepsin B CA‑074Me protonation state

Sustained Cathepsin B Selectivity In Vivo, in Contrast to the Analog CA‑030 Which Loses Selectivity Upon Systemic Administration

After intraperitoneal injection into rats (4 mg 100 g⁻¹ body weight), CA‑074 potently and selectively inhibits cathepsin B activity in liver and kidney for at least 4 h, faithfully recapitulating its in‑vitro selectivity profile [REFS‑1]. Under identical in‑vivo conditions, the structurally related derivative CA‑030 does not exhibit selectivity for cathepsin B, even though both CA‑030 and CA‑074 show complete cathepsin‑B selectivity in vitro [REFS‑1].

in vivo cathepsin selectivity CA‑030 comparison pharmacological target validation

67 % CA1 Hippocampal Neuronal Rescue in a Primate Model of Global Brain Ischemia Following Intravenous CA‑074

In a non‑human primate model (Macaca fuscata) subjected to 20 min of global brain ischemia, intravenous administration of CA‑074 immediately after the ischemic insult resulted in survival of approximately 67 % of CA1 hippocampal neurons at day 5 post‑ischemia, compared with near‑complete neuronal loss in untreated ischemic controls [REFS‑1]. Effective cathepsin B inhibition was demonstrated in all eight treated monkeys: excellent in three and good in five [REFS‑1].

neuroprotection primate ischemia model cathepsin B CNS target engagement

Membrane Impermeability Enables Compartment‑Selective Cathepsin B Inhibition Without Intracellular Cathepsin L Cross‑Reactivity

CA‑074 is classified as membrane‑impermeable (Calbiochem® technical datasheet explicitly states ‘Cell permeable: no’), restricting its action to extracellular cathepsin B or cathepsin B internalized via fluid‑phase endocytosis [REFS‑1]. This property prevents CA‑074 from gaining direct access to cytosolic cathepsin L, thereby preserving intracellular cathepsin L activity in live‑cell experiments [REFS‑2]. In contrast, the methyl ester prodrug CA‑074Me is cell‑permeable and inhibits both intracellular cathepsin B and cathepsin L indiscriminately [REFS‑2].

membrane permeability extracellular cathepsin B CA‑074Me permeability comparison

High‑Value Application Scenarios for CA‑074 (CAS 134448‑10‑5) Based on Verified Differentiation Evidence


Definitive Target‑Validation Studies Requiring Cathepsin‑B‑Exclusive Inhibition Without Cathepsin H/L Off‑Target Activity

CA‑074’s 10 000‑ to 30 000‑fold selectivity window over cathepsins H and L (versus the non‑selective parent E‑64) makes it the only epoxysuccinyl‑based tool that can unambiguously link a phenotype to cathepsin B. In protease‑profiling workflows or siRNA‑rescue experiments, substituting CA‑074 with E‑64 would generate false‑positive results because E‑64 simultaneously inactivates multiple cysteine cathepsins [REFS‑1].

Live‑Cell Imaging and Functional Assays Discriminating Intracellular Cathepsin B from Cathepsin L Activity

Because CA‑074 selectively inactivates endogenous cathepsin B while leaving intracellular cathepsin L intact, it is the correct inhibitor for live‑cell experiments designed to probe cathepsin‑B‑specific functions. The widely used methyl ester CA‑074Me inactivates both enzymes within the same cellular context and therefore cannot support cathepsin‑B‑specific conclusions; procurement of CA‑074 rather than CA‑074Me is essential for this application [REFS‑2].

Compartment‑Resolved Studies of Cathepsin B Activity in Acidic Lysosomes Versus Neutral Cytosol

The 120‑fold difference in CA‑074 potency between pH 4.6 (IC₅₀ 6 nM) and pH 7.2 (IC₅₀ 723 nM) enables researchers to titrate inhibitor concentration to selectively target lysosomal cathepsin B while sparing the neutral‑pH enzyme pool. This pH‑dependent property is completely absent in CA‑074Me, making CA‑074 the unique reagent for experiments that require pH‑resolved cathepsin B inhibition [REFS‑3].

In‑Vivo Pharmacological Studies and Translational Neuroprotection Models Requiring Sustained Cathepsin B Selectivity

CA‑074 is the only early‑generation E‑64 derivative that maintains cathepsin‑B‑selective inhibition after systemic administration, unlike CA‑030 (which loses selectivity in vivo). Its demonstrated efficacy in a primate brain‑ischemia model – saving 67 % of CA1 neurons – provides direct evidence of CNS target engagement in a higher‑order species, making CA‑074 the inhibitor of choice for in‑vivo neuroprotection research and translational pharmacology programs [REFS‑4].

Quote Request

Request a Quote for N-(3-Propylcarbamoyloxirane-2-Carbonyl)-Isoleucyl-Proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.